molecular formula C14H18N2O3 B7587034 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

Cat. No. B7587034
M. Wt: 262.30 g/mol
InChI Key: YFHWADWLRKMQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA), an essential component of the ribosome. By inhibiting rRNA synthesis, 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid disrupts the protein synthesis machinery of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to have anti-tumor activity in vivo, with minimal toxicity to normal tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in lab experiments. For example, it can be difficult to obtain high yields of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid, and the compound is not very soluble in water, which can make it challenging to work with.

Future Directions

There are several future directions for research on 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods to produce 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in larger quantities. Another area of interest is the identification of biomarkers that can predict response to 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid treatment. Additionally, there is ongoing research to explore the combination of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid with other cancer treatments to enhance its efficacy. Finally, there is interest in exploring the potential of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid in the treatment of other diseases beyond cancer, such as viral infections.
Conclusion:
3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid is a promising small molecule inhibitor that targets RNA polymerase I transcription and has potential therapeutic applications in cancer treatment. Its selectivity for cancer cells and ability to disrupt protein synthesis machinery make it a promising candidate for future research. With ongoing research, 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid could become an important tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid involves several steps, including the reaction of 3-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with cyclopropylamine to form the desired product. The synthesis has been optimized to produce high yields of 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid with high purity.

Scientific Research Applications

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. 3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid has been tested in preclinical models of various types of cancer, including breast cancer, ovarian cancer, and leukemia, and has shown promising results.

properties

IUPAC Name

3-[[[cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-16(12-6-7-12)14(19)15-9-10-4-3-5-11(8-10)13(17)18/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHWADWLRKMQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid

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